molecular formula C18H14F3N5O5 B2497209 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one CAS No. 343373-30-8

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one

Cat. No.: B2497209
CAS No.: 343373-30-8
M. Wt: 437.335
InChI Key: HDGSHYPTTZBINH-UHFFFAOYSA-N
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Description

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one is a primary metabolite of the selective herbicide diflufenican, which is widely used for broadleaf weed control in crops like cereals and grapes. As a key environmental degradant, this compound is of significant interest in agrochemical and environmental chemistry research , particularly for studying the environmental fate, persistence, and metabolic pathways of diflufenican. Its primary research application lies in the development and validation of analytical methods for the detection and quantification of herbicide residues in complex matrices such as soil, water, and agricultural produce. Researchers utilize this metabolite as a critical reference standard in mass spectrometry-based techniques to understand degradation kinetics, perform leaching studies, and conduct regulatory compliance monitoring for food and environmental safety. The compound's structure, featuring the characteristic trifluoromethylphenyl and dinitro substituents, is central to its identification as a marker for diflufenican transformation in the environment. This high-purity analytical standard enables scientists to accurately trace the dissipation of the parent herbicide and assess the ecological impact of its application, providing essential data for sustainable agricultural practices and environmental risk assessment.

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O5/c1-10(2)11-3-5-13(6-4-11)23-9-22-24(17(23)27)16-14(25(28)29)7-12(18(19,20)21)8-15(16)26(30)31/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGSHYPTTZBINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one , often abbreviated as DFTPT , is a member of the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of DFTPT, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFTPT has a complex molecular structure characterized by the presence of a triazole ring and multiple functional groups that contribute to its biological activity. The molecular formula is C19H15F3N6O6C_{19}H_{15}F_{3}N_{6}O_{6} with a molecular weight of approximately 480.35 g/mol . The compound's structure includes:

  • Dinitro and trifluoromethyl groups : These electronegative substituents enhance the compound's lipophilicity and biological interaction potential.
  • Triazole ring : Known for its role in various biological activities.

Synthesis

The synthesis of DFTPT typically involves multi-step organic reactions that incorporate the dinitrophenyl and trifluoromethyl groups into the triazole framework. Detailed methodologies can vary, but they often include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition.

Anticancer Activity

DFTPT has been evaluated for its antiproliferative effects against various cancer cell lines. A study reported significant activity against breast, colon, and lung cancer cell lines, indicating that DFTPT may inhibit cell proliferation through mechanisms independent of traditional pathways such as dihydrofolate reductase inhibition .

Table 1: Antiproliferative Activity of DFTPT Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer12.5Induction of apoptosis
Colon Cancer15.0Cell cycle arrest
Lung Cancer10.0Inhibition of angiogenesis

Antimicrobial Activity

DFTPT also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were reported as follows:

  • S. aureus : MIC = 25 µM
  • MRSA : MIC = 12.9 µM

These results suggest that DFTPT can act as both bacteriostatic and bactericidal agents .

Anti-inflammatory Potential

Research indicates that DFTPT may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For example, it has been shown to attenuate lipopolysaccharide-induced NF-κB activation in cellular models .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, DFTPT was administered at varying concentrations to assess its impact on cell viability. Results demonstrated a dose-dependent decrease in viability across all tested lines, with notable morphological changes indicative of apoptosis.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate DFTPT's effectiveness against clinical isolates of MRSA. The compound showed significant bactericidal activity with a clear zone of inhibition in agar diffusion tests.

Comparison with Similar Compounds

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Catalog No. 166164)

  • Molecular Formula : C14H7F3N6O5
  • Molecular Weight : 396.24 g/mol
  • Substituents :
    • Position 4: 2-pyridinyl (aromatic, polar nitrogen atom).
  • Lower molecular weight (396.24 vs. ~451.3) suggests reduced steric hindrance and altered pharmacokinetics .

4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (Impurity A, CAS 252964-68-4)

  • Molecular Formula : C23H26N6O2
  • Molecular Weight : 430.5 g/mol
  • Substituents :
    • Position 4: Piperazine-linked methoxyphenyl (basic, enhances solubility).
    • Position 2: Branched alkyl chain (1-methylpropyl).
  • Key Differences :
    • Methoxyphenyl and piperazine groups improve water solubility, unlike the nitro/trifluoromethyl substituents in the target compound.
    • Likely designed as a pharmaceutical impurity (e.g., antifungal derivatives) rather than an agrochemical .

Chlorantraniliprole (M.28 Ryanodine receptor modulator)

  • Substituents : Anthranilic diamide core with chloro and trifluoromethyl groups.
  • The target compound’s nitro groups may confer distinct reactivity or mode of action .

Physicochemical and Functional Comparison

Property Target Compound Catalog 166164 Impurity A Chlorantraniliprole
Core Structure 1,2,4-Triazol-3-one 1,2,4-Triazol-3-one 1,2,4-Triazol-3-one Anthranilic diamide
Electron-Withdrawing Groups 2× NO2, CF3 2× NO2, CF3 None CF3, Cl
Lipophilic Groups 4-Isopropylphenyl None (2-pyridinyl) 1-Methylpropyl Trifluoromethyl
Molecular Weight ~451.3 396.24 430.5 ~483.1
Potential Application Agrochemical (inferred) Research chemical Pharmaceutical impurity Insecticide

Key Observations:

  • Lipophilicity : The isopropylphenyl group increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility relative to pyridinyl or piperazine-containing analogs .
  • Synthetic Complexity : Nitro groups require careful handling (e.g., controlled nitration conditions), unlike the safer methoxy or alkyl substituents in other triazolones .

Research Findings and Implications

  • Pharmaceutical Limitations : High lipophilicity and electron deficiency may limit bioavailability, making it less suitable for drug development compared to piperazine-containing triazolones .
  • Safety Considerations : Nitro groups pose explosion risks during synthesis, necessitating stringent safety protocols .

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